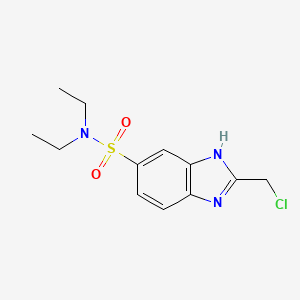

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

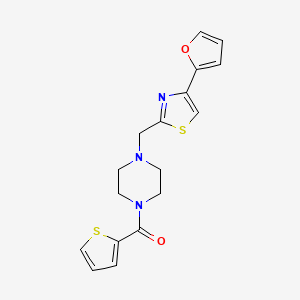

The compound “2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic compound . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as chloromethylation . For example, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Chloroalkyl ethers, which this compound is a type of, are characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, chloromethyl groups can be reactive and may participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- One-Pot Synthesis Methods : Rozentsveig et al. (2013) developed a one-pot two-stage method for synthesizing heterocyclic compounds, involving reactions with 2-aminopyridines or 2-aminothiazole, which could be applicable to sulfonamide derivatives (Rozentsveig et al., 2013).

Biological and Medicinal Chemistry

- Antimicrobial Evaluation : Abdel-Motaal and Raslan (2014) synthesized new sulfonamide derivatives and evaluated their antimicrobial activity, demonstrating the potential of sulfonamides in antibacterial applications (Abdel-Motaal & Raslan, 2014).

- Inhibition Studies for Medical Applications : Abdoli et al. (2017) synthesized a series of sulfonamides and investigated their inhibition on human carbonic anhydrase isoforms, which is significant for developing selective inhibitors in medicinal chemistry (Abdoli et al., 2017).

Advanced Material Science

- Noncovalent Heterodimetallic Complexes : Edder et al. (2000) discussed the electronic effects of sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, highlighting the potential of sulfonamides in material science (Edder et al., 2000).

Environmental Science

- Oxidative Degradation Studies : Gao et al. (2014) investigated the oxidative degradation of sulfamethoxazole by chlorine, ozone, and permanganate, providing insights into the environmental fate of sulfonamides (Gao et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-N,N-diethyl-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)15-12(8-13)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHDMTNQQRTCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

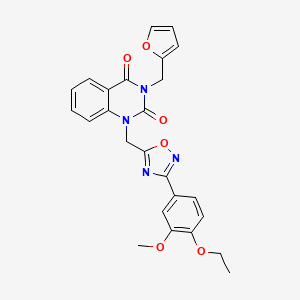

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)

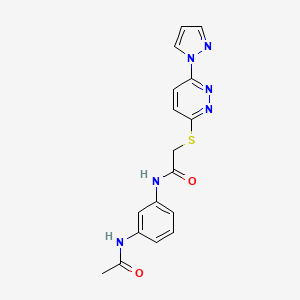

![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)

![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)

![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)

![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)

![Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]-](/img/structure/B2715737.png)

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)